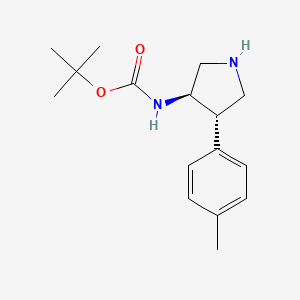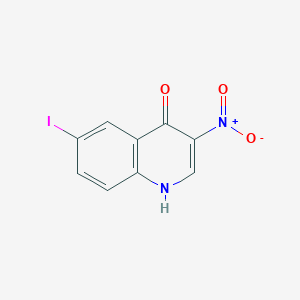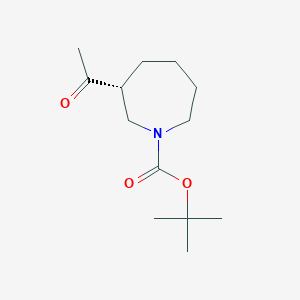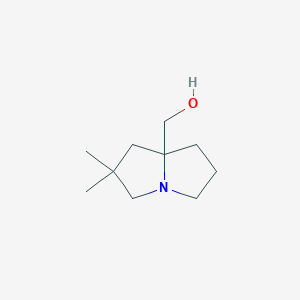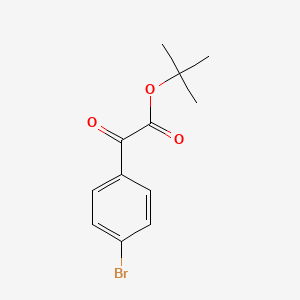![molecular formula C8H8BrNOS B12956994 2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B12956994.png)
2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one is a heterocyclic compound that features a thienoazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one typically involves the bromination of a thienoazepine precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thienoazepine ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted thienoazepines, sulfoxides, sulfones, and reduced derivatives of the parent compound.
Scientific Research Applications
2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: Another heterocyclic compound with similar structural features.
Dithieno[3,2-b2’,3’-d]pyrrole: Known for its applications in organic electronics.
Thieno[3,2-b]pyridine: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one is unique due to its specific bromine substitution, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C8H8BrNOS |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
2-bromo-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one |
InChI |
InChI=1S/C8H8BrNOS/c9-7-4-5-6(12-7)2-1-3-8(11)10-5/h4H,1-3H2,(H,10,11) |
InChI Key |
NFITZFCFYRFSAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(S2)Br)NC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


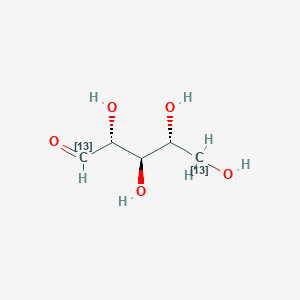
![4-Fluorodibenzo[b,d]furan-1-ol](/img/structure/B12956931.png)
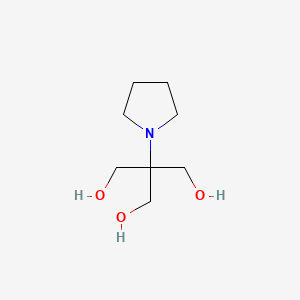
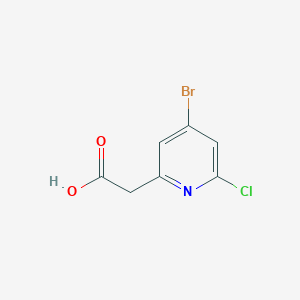

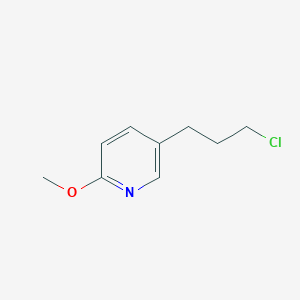
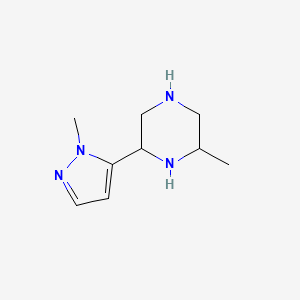

![2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12956964.png)
